Cas no 152135-65-4 ((3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one)

(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one structure
152135-65-4 structure
Produktname:(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one
CAS-Nr.:152135-65-4
MF:C25H24O5
MW:404.455067634583
CID:171071

(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H,6H,10H-Cyclopropa[4,5]furo[2,3-h]pyrano[2,3-f]-1-benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-phenyl-,(2R,3R,4S,9aR,10aS)-
    • 2H,6H,10H-Cyclopropa[4,5]furo[2,3-h]pyrano[2,3-f]-1-benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-
    • 2H,6H,10H-Cyclopropa[4,5]furo[2,3-f]pyrano[2,3-h][1]benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-phenyl-, [2R-(2a,3a,4a,9aa,10aa)]-
    • 2H,6H,10H-Cyclopropa[4,5]furo[2,3-f]pyrano[2,3-h][1]benzopyran-6-one,3,4,9a,10a-tetrahydro-4-hydroxy-2,3,10,10-tetramethyl-8-phenyl-,(2R,3R,4S,9aR,10aS)- (9CI)
    • Inophyllum G 1
    • NDJILOHYAHLIPO-CTKLGVQLSA-
    • BDBM50029984
    • (3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.0
    • (3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one
    • Inchi: 1S/C25H24O5/c1-11-12(2)28-23-17-19-24(25(19,3)4)30-21(17)16-14(13-8-6-5-7-9-13)10-15(26)29-22(16)18(23)20(11)27/h5-12,19-20,24,27H,1-4H3/t11-,12+,19-,20-,24+/m0/s1
    • InChI-Schlüssel: NDJILOHYAHLIPO-CTKLGVQLSA-N
    • Lächelt: O1C2C3C(C4C=CC=CC=4)=CC(=O)OC=3C3[C@H]([C@@H](C)[C@@H](C)OC=3C=2[C@H]2[C@@H]1C2(C)C)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 768
  • Topologische Polaroberfläche: 65

(3S,5R,15S,16R,17R)-15-Hydroxy-4,4,16,17-tetramethyl-9-phenyl-6,12,18-trioxapentacyclo[12.4.0.02,7.03,5.08,13]octadeca-1(14),2(7),8(13),9-tetraen-11-one Verwandte Literatur

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